Cas no 17042-40-9 (4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside)

4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside is a protected glycoside derivative widely used in carbohydrate chemistry and glycobiology research. The tetra-O-acetyl groups enhance stability and solubility in organic solvents, facilitating selective deprotection for further synthetic modifications. The α-D-mannopyranoside core is valuable for studying glycosylation reactions and enzyme mechanisms, while the 4-methoxyphenyl aglycone offers UV detectability for analytical applications. This compound serves as a key intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and glycomimetics. Its well-defined stereochemistry and protective group arrangement make it particularly useful for controlled glycosidic bond formation in medicinal chemistry and biochemical studies.
4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside structure
17042-40-9 structure
商品名:4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside
CAS番号:17042-40-9
MF:C21H26O11
メガワット:454.4245
MDL:MFCD08276398
CID:122061
PubChem ID:87557897

4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside 化学的及び物理的性質

名前と識別子

    • 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside
    • 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside
    • a-D-Mannopyranoside,4-methoxyphenyl, 2,3,4,6-tetraacetate
    • -<small>D<
    • 2',3',4',6'-tetra-O-acetyl-1-O-methylarbutin
    • 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside
    • a-D-Mannopyranoside,4-methoxyphenyl, tetraacetate (9CI)
    • AG-E-19651
    • ANW-42673
    • CTK8B3527
    • FT-0656680
    • M1647
    • Mannopyranoside,p-methoxyphenyl, tetraacetate, a-D- (8CI)
    • 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-α4-Methoxyphenyl alpha-D-mannopyranoside tetraacetate
    • [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
    • (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • 4-Methoxyphenyl2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside
    • 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside
    • 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside ,98%
    • 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-
    • A-D-mannopyranoside
    • 4-Methoxyphenyl2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside
    • 4-Methoxyphenyl 2-O,3-O,4-O,6-O-tetraacetyl-alpha-D-m
    • DTXSID30536903
    • [(2R,3R,4S,5S,6R)-3,4,5-TRIS(ACETYLOXY)-6-(4-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE
    • (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyltriacetate
    • A882021
    • 17042-40-9
    • 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside, 97%
    • CS-0214557
    • 4-Methoxyphenyl-2,3,4,6-tetra-O-acetyl-b-D-mannopyranoside
    • AKOS027257508
    • T71910
    • AS-74654
    • 4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside
    • MDL: MFCD08276398
    • インチ: 1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20+,21+/m1/s1
    • InChIKey: RPHXBVOPPUTUES-MJCUULBUSA-N
    • ほほえんだ: O1[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 454.14751164g/mol
  • どういたいしつりょう: 454.14751164g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 11
  • 重原子数: 32
  • 回転可能化学結合数: 12
  • 複雑さ: 671
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 133

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.30±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 100.0 to 104.0 deg-C
  • 屈折率: 1.523
  • ようかいど: 極微溶性(0.4 g/l)(25ºC)、
  • PSA: 132.89000
  • LogP: 1.15710
  • 光学活性: [α]22/D +70.0°, c = 1% in chloroform
  • ようかいせい: 自信がない

4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
  • ちょぞうじょうけん:<0°C

4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M220533-50mg
4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside
17042-40-9
50mg
$ 50.00 2022-06-04
Alichem
A119001094-10g
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
17042-40-9 95%
10g
413.11 USD 2021-06-11
abcr
AB250262-5g
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside; .
17042-40-9
5g
€300.90 2025-02-15
Aaron
AR003MD7-1g
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
17042-40-9 98%
1g
$38.00 2023-12-15
A2B Chem LLC
AB67855-1g
4-Methoxyphenyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside
17042-40-9 98%
1g
$127.00 2024-04-20
1PlusChem
1P003M4V-1g
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
17042-40-9 98%
1g
$172.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M1647-5g
4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside
17042-40-9 98.0%(LC)
5g
¥555.0 2022-06-10
TRC
M220533-100mg
4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside
17042-40-9
100mg
$ 65.00 2022-06-04
TRC
M220533-500mg
4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside
17042-40-9
500mg
$ 95.00 2022-06-04
abcr
AB250262-5 g
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside; .
17042-40-9
5 g
€343.10 2023-07-20

4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside 関連文献

4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranosideに関する追加情報

Recent Advances in the Study of 4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside (CAS: 17042-40-9)

The compound 4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside (CAS: 17042-40-9) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in glycobiology and drug development. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic uses.

Recent studies have focused on the efficient synthesis of 4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside, leveraging advanced glycosylation techniques to improve yield and purity. Researchers have employed methods such as stereoselective glycosylation and enzymatic catalysis to achieve high selectivity and efficiency. These advancements are critical for scaling up production for preclinical and clinical studies.

In terms of biological activity, 4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside has shown promise as a modulator of carbohydrate-protein interactions. Specifically, it has been investigated for its ability to inhibit lectin-mediated cell adhesion, a process implicated in inflammatory diseases and cancer metastasis. Preliminary in vitro studies demonstrate its efficacy in blocking selectin binding, suggesting potential applications in anti-inflammatory and anti-metastatic therapies.

Furthermore, this compound has been explored as a building block for the synthesis of more complex glycoconjugates. Its acetyl-protected mannose moiety serves as a versatile intermediate for the development of glycodendrimers and glyconanoparticles, which are being studied for targeted drug delivery and vaccine development. Recent work has demonstrated its utility in creating multivalent ligands that enhance binding affinity to specific biological targets.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside and its derivatives. Current research is addressing these issues through structural modifications and formulation strategies to improve bioavailability and stability. Additionally, in vivo studies are underway to evaluate its safety and efficacy in disease models.

In conclusion, 4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside represents a valuable tool in glycobiology research and a potential candidate for therapeutic development. Continued investigation into its mechanisms of action and optimization of its properties will be essential for translating these findings into clinical applications.

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Amadis Chemical Company Limited
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